

Application Note: LC-MS/MS Analysis of Leucodelphinidin and its Metabolites

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Compound of Interest		
Compound Name:	Leucodelphinidin	
Cat. No.:	B6594705	Get Quote

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Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of delphinidin-based anthocyanins and proanthocyanidins in many plant species.[1] As a flavonoid, it possesses potential antioxidant properties and may contribute to the health benefits associated with the consumption of fruits and vegetables.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Leucodelphinidin is crucial for evaluating its bioavailability and potential therapeutic effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the quantitative analysis of Leucodelphinidin and its metabolites in various biological matrices.[3] [4] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis, along with insights into its metabolic pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for **Leucodelphinidin** and its putative metabolites in rat plasma following oral administration. This data is representative of typical results obtained from LC-MS/MS analysis and serves as a template for data presentation.

Table 1: LC-MS/MS Parameters for **Leucodelphinidin** and its Putative Metabolites



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Leucodelphinidin	323.08	287.06	15
Gallocatechin	307.08	139.04	20
Epigallocatechin	307.08	139.04	20
Leucodelphinidin- glucuronide	499.12	323.08	18
Methyl- Leucodelphinidin	337.10	301.08	15

Table 2: Pharmacokinetic Parameters of **Leucodelphinidin** and its Metabolites in Rat Plasma (Hypothetical Data)

Analyte	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)
Leucodelphinidin	85.3	0.5	150.7
Gallocatechin	42.1	1.0	98.5
Epigallocatechin	35.8	1.0	85.2
Leucodelphinidin- glucuronide	15.6	2.0	45.3
Methyl- Leucodelphinidin	10.2	1.5	30.1

Experimental Protocols Sample Preparation from Rat Plasma

This protocol outlines the steps for extracting **Leucodelphinidin** and its metabolites from plasma samples for LC-MS/MS analysis.[5]

Materials:



- Rat plasma
- Acetonitrile (ACN) with 1% formic acid (cold)
- Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% formic acid)

Procedure:

- Pipette 100 μL of rat plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard solution.
- Add 400 μL of cold acetonitrile with 1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the reconstitution solution.
- Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
- Transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation from Plant Tissue (e.g., Grape Skin)



This protocol describes the extraction of **Leucodelphinidin** from plant material.

Materials:

- Plant tissue (e.g., grape skin), freeze-dried and powdered
- Extraction solvent (e.g., 80% methanol in water with 1% formic acid)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 μm)

Procedure:

- Weigh 100 mg of powdered plant tissue into a 2 mL microcentrifuge tube.
- · Add 1.5 mL of the extraction solvent.
- Vortex for 1 minute to ensure thorough mixing.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge at 10,000 x g for 15 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid







 Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

• Flow Rate: 0.3 mL/min

• Column Temperature: 40°C

• Injection Volume: 5 μL

Mass Spectrometry (MS) Conditions:

• Ion Source: Electrospray Ionization (ESI), positive mode

Scan Mode: Multiple Reaction Monitoring (MRM)

• Ion Source Parameters:

o Capillary Voltage: 3.5 kV

Source Temperature: 150°C

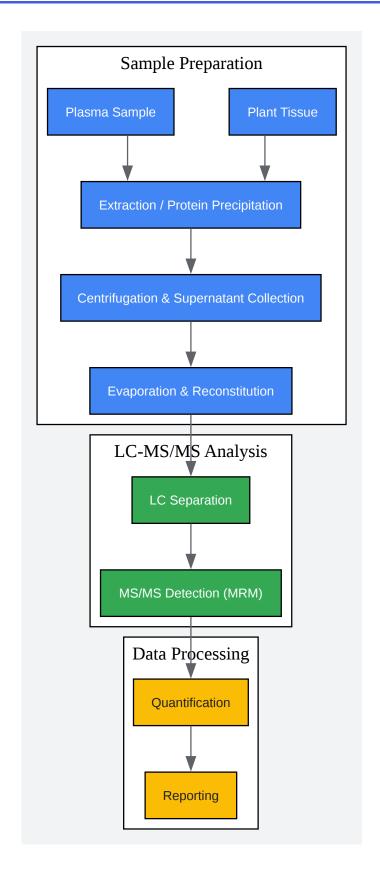
Desolvation Temperature: 400°C

Nebulizer Gas Flow: 3 L/min

Drying Gas Flow: 10 L/min

Visualizations Experimental Workflow





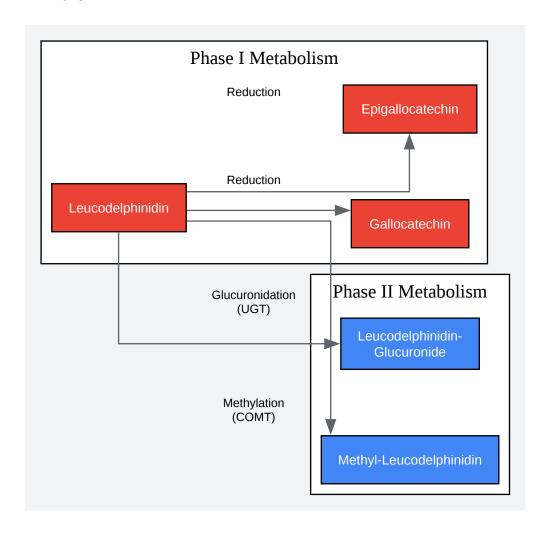
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Caption: Experimental workflow for LC-MS/MS analysis.



Proposed Metabolic Pathway of Leucodelphinidin

Leucodelphinidin can undergo several biotransformation reactions in biological systems. Based on the metabolism of similar flavonoids, the primary metabolic pathways likely involve reduction and conjugation reactions.



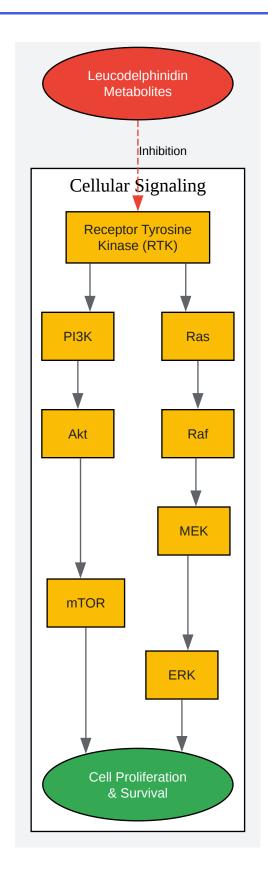
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Caption: Proposed metabolic pathway of Leucodelphinidin.

Putative Signaling Pathway Interactions

Delphinidin, a closely related anthocyanidin, has been shown to modulate key cellular signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. It is plausible that **Leucodelphinidin** or its metabolites could exert similar effects.





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Caption: Putative signaling pathway interactions.



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